molecular formula C12H14O3 B2378853 ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate CAS No. 273929-53-6

ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate

Cat. No. B2378853
CAS RN: 273929-53-6
M. Wt: 206.241
InChI Key: CYUKMZHHWKFKQB-HJWRWDBZSA-N
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Description

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate is a chemical compound with the molecular formula C12H14O3 . It is a derivative of benzofuran, which consists of a fused benzene and furan ring .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran core consists of a fused benzene and furan ring .


Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been utilized in various chemical reactions due to their versatility and unique physicochemical properties . For instance, benzofuran substituted chalcone compounds have been developed and utilized as anticancer agents .

Scientific Research Applications

Chemical Structure and Properties

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate and its derivatives have been extensively studied for their unique chemical structures and properties. The crystal structure of these compounds is often characterized by various intermolecular interactions, such as π–π stacking interactions, hydrogen bonds, and halogen bonds, contributing to their stability and distinctive arrangements in the crystal lattice. For instance, in the crystal structures of certain derivatives, carboxyl groups are involved in intermolecular O—H⋯O hydrogen bonds, linking the molecules into centrosymmetric dimers, which are further packed into stacks by weak interactions (Choi et al., 2007), (Choi et al., 2009). These molecular arrangements can have significant implications in various fields, including material science and pharmaceuticals.

Synthesis and Modification

The synthesis and modification of this compound derivatives are subjects of ongoing research. The compounds are often prepared through methods like alkaline hydrolysis, and their structures are stabilized and modified through various chemical reactions. These studies contribute valuable insights into the synthetic routes and the chemical behavior of these compounds, which is crucial for exploring their practical applications in different scientific domains (Choi et al., 2009).

Future Directions

Benzofuran compounds, including ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have also been developed and utilized as anticancer agents .

properties

IUPAC Name

ethyl (2Z)-2-(6,7-dihydro-5H-1-benzofuran-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-8H,2-5H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUKMZHHWKFKQB-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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